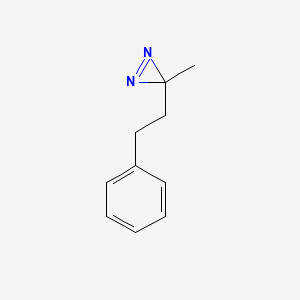

3-Methyl-3-phenethyl-3H-diazirine

Descripción

3-Methyl-3-phenethyl-3H-diazirine (C₁₀H₁₂N₂) is an aliphatic diazirine derivative characterized by a diazirine ring substituted with a methyl group and a phenethyl moiety. Its synthesis involves a base-mediated one-pot reaction, yielding a pale yellow oil with confirmed structural integrity via NMR and HRMS analysis. Key spectral data include:

- ¹H-NMR (CDCl₃): δ 7.26–7.31 (m, 2H, aromatic), 2.46–2.52 (m, 2H, CH₂), 1.64–1.70 (m, 2H, CH₂), 1.00 (s, 3H, CH₃).

- ¹³C-NMR: Signals at 140.9 (aromatic quaternary), 128.6–126.2 (aromatic carbons), and 36.3–19.8 (aliphatic carbons).

- HRMS: [M + H]⁺ observed at 161.1085 (calculated 161.1079) .

Diazirines are widely used in photoaffinity labeling due to their ability to generate carbenes upon UV irradiation, enabling covalent crosslinking with biomolecules. The phenethyl group enhances hydrophobicity, making this compound suitable for membrane protein studies .

Propiedades

Fórmula molecular |

C10H12N2 |

|---|---|

Peso molecular |

160.22 g/mol |

Nombre IUPAC |

3-methyl-3-(2-phenylethyl)diazirine |

InChI |

InChI=1S/C10H12N2/c1-10(11-12-10)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

Clave InChI |

CHIMUENNWNLSMF-UHFFFAOYSA-N |

SMILES canónico |

CC1(N=N1)CCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3-methyl-3-(2-phenylethyl)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with chloroform and a base, followed by cyclization to form the diazirine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

3-methyl-3-(2-phenylethyl)-3H-diazirine undergoes various chemical reactions, primarily driven by the formation of carbenes. These reactions include:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-methyl-3-(2-phenylethyl)-3H-diazirine has a wide range of applications in scientific research:

Chemistry: Used as a photolabile protecting group in organic synthesis.

Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.

Industry: Utilized in the development of advanced materials and coatings.

Mecanismo De Acción

The primary mechanism of action for 3-methyl-3-(2-phenylethyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes are highly reactive and can insert into various chemical bonds, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

Stability and Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and nitro (NO₂) groups stabilize the diazirine ring but reduce carbene reactivity . Fluoro substituents balance stability and reactivity, making them versatile for diverse conditions .

- Electron-Donating Groups (EDGs) :

- Methoxy (OCH₃) and methyl groups increase ring strain, enhancing carbene generation efficiency .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.